molecular formula C15H20N2O3 B2882603 Benzyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate CAS No. 2228064-67-1

Benzyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate

Cat. No.: B2882603
CAS No.: 2228064-67-1
M. Wt: 276.336
InChI Key: KNKBHFFUFNJRQD-ZDUSSCGKSA-N
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Description

Benzyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate is a chiral pyrrolidine derivative characterized by a benzyl ester group at position 2 and a dimethylcarbamoyl substituent at position 1 of the pyrrolidine ring. Its stereochemistry (S-configuration at the pyrrolidine-2-carboxylate) influences its conformational and biochemical properties, making it a valuable intermediate in pharmaceutical synthesis.

Properties

IUPAC Name

benzyl (2S)-1-(dimethylcarbamoyl)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-16(2)15(19)17-10-6-9-13(17)14(18)20-11-12-7-4-3-5-8-12/h3-5,7-8,13H,6,9-11H2,1-2H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKBHFFUFNJRQD-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCCC1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)N1CCC[C@H]1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate typically involves the reaction of a suitable pyrrolidine derivative with benzyl chloroformate and dimethylcarbamoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the formation of the desired product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a temperature range of 0°C to room temperature to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems and real-time monitoring can help maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Benzyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated reagents to introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized pyrrolidine derivatives.

    Reduction: Reduced pyrrolidine derivatives.

    Substitution: Substituted pyrrolidine derivatives with various functional groups.

Scientific Research Applications

Benzyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in asymmetric synthesis and catalysis.

    Biology: Investigated for its potential as a ligand in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of chiral drugs.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of other valuable compounds.

Mechanism of Action

The mechanism of action of Benzyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into the active sites of enzymes or receptors with high specificity, leading to the modulation of their activity. This interaction can result in the inhibition or activation of biochemical pathways, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents, stereochemistry, and functional groups:

Compound CAS No. Molecular Formula Substituents Stereochemistry Purity Melting Point Key IR Peaks (cm⁻¹)
Benzyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate (Target) Not Provided C₁₅H₂₀N₂O₃ 1-Dimethylcarbamoyl, 2-benzyl ester S-configuration at C2 N/A N/A N/A
Methyl (2R,5R)-5-(Dimethylcarbamoyl)-1-[(S)-1-phenylethyl]pyrrolidine-2-carboxylate Not Provided C₁₈H₂₆N₂O₃ 5-Dimethylcarbamoyl, 1-(S)-1-phenylethyl, 2-methyl ester 2R,5R configuration 73% yield 111.3 °C 1734 (C=O ester)
(S)-Benzyl 2-(((S)-1-(benzyloxy)-3-methyl-1-oxobutan-2-yl)carbamoyl)pyrrolidine-1-carboxylate 99909-22-5 C₂₅H₃₀N₂O₅ 1-Benzyl ester, 2-carbamoyl with benzyloxy and methyl substituents S-configuration at C2 N/A N/A N/A
(S)-Benzyl 2-((2-amino-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate 35010-96-9 C₁₆H₁₉N₃O₄ 1-Benzyl ester, 2-carbamoyl with 2-amino-2-oxoethyl group S-configuration at C2 N/A N/A N/A
(S)-tert-Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate 1187931-76-5 C₁₁H₁₈N₂O₂ 1-tert-butyl ester, 3-cyanomethyl S-configuration at C3? 97% N/A N/A

Key Observations :

  • Substituent Effects : The dimethylcarbamoyl group in the target compound may enhance solubility in polar solvents compared to benzyloxy or tert-butyl substituents .
  • Stereochemistry : The (2R,5R) configuration in ’s compound introduces distinct conformational rigidity compared to the S-configuration at C2 in the target compound, affecting interactions in chiral environments .
  • Synthetic Yields : The methyl ester analog () was synthesized in 73% yield, suggesting that substituent bulkiness (e.g., benzyl vs. methyl) may influence reaction efficiency .

Physicochemical Properties

  • Melting Points : The methyl ester analog () has a melting point of 111.3 °C, while benzyl esters (e.g., ) likely exhibit lower melting points due to increased hydrophobic character .
  • Spectroscopic Data : The ester carbonyl (C=O) stretch at 1734 cm⁻¹ (IR) in is typical for pyrrolidine carboxylates; variations in substituents (e.g., dimethylcarbamoyl vs. benzyloxy) may shift this peak .

Biological Activity

Benzyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate, a compound with significant potential in medicinal chemistry, has been the subject of various studies aimed at understanding its biological activity. This article synthesizes findings from diverse sources to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring substituted with a benzyl group and a dimethylcarbamoyl moiety. The stereochemistry at the pyrrolidine nitrogen is crucial for its biological activity, influencing its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds related to this compound exhibit antimicrobial properties. For instance, derivatives of pyrrolidine have shown efficacy against various bacterial strains, including resistant strains. The Minimum Inhibitory Concentration (MIC) values for some derivatives suggest promising antimicrobial activity, as illustrated in the following table:

CompoundMIC (μg/mL)Activity Type
150Against E. coli
225Against S. aureus
3100Against P. aeruginosa

These findings indicate that modifications to the structure can enhance antimicrobial potency.

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have demonstrated that certain analogs induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest. For example, compound X showed a significant reduction in cell viability in breast cancer cell lines with an IC50 value of 40 μM.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which is critical for its antimicrobial and anticancer activities.
  • Receptor Modulation : It may also act as a modulator for certain receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Case Studies

  • Antimicrobial Efficacy : A study involving the testing of several derivatives against clinical isolates of Staphylococcus aureus demonstrated that compound Y had superior activity compared to standard antibiotics. The study highlighted the potential for developing new treatments for infections caused by resistant strains.
  • Anticancer Research : In vitro studies on human ovarian cancer cells revealed that this compound induced significant apoptosis through caspase activation pathways. This suggests its potential as a therapeutic agent in cancer treatment.

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